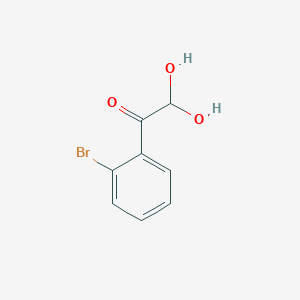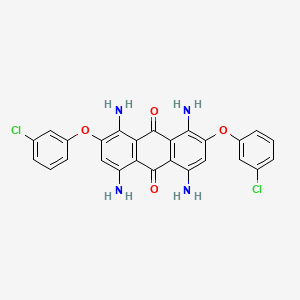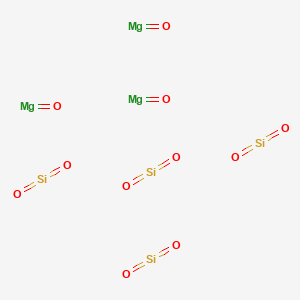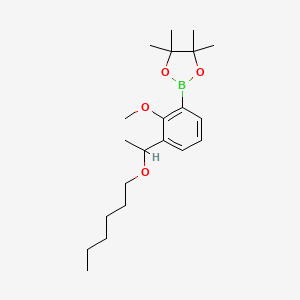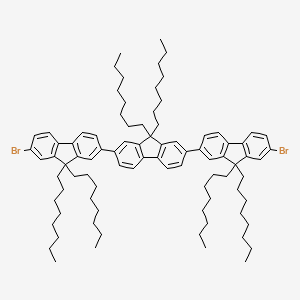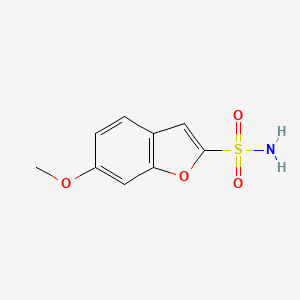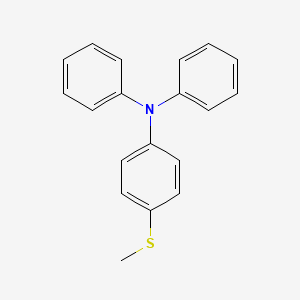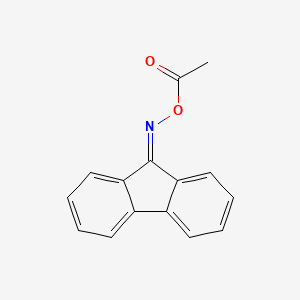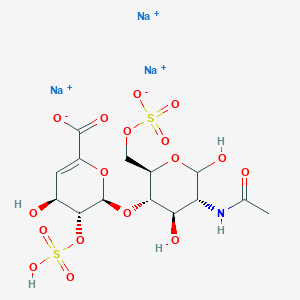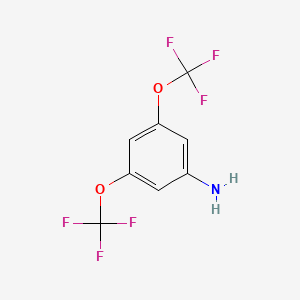
3,5-Bis(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethoxy)aniline is an organic compound characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 5 positions, with an amino group at the 1 position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethoxy)aniline typically involves the reaction of 3,5-dihydroxyaniline with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures to facilitate the substitution of hydroxyl groups with trifluoromethoxy groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products: The major products formed from these reactions include various substituted anilines, nitro compounds, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism by which 3,5-Bis(trifluoromethoxy)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and interaction with target sites.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Dichloroaniline
- 4-(Trifluoromethoxy)aniline
Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethoxy)aniline is unique due to the presence of two trifluoromethoxy groups, which significantly alter its chemical and physical properties. These groups increase the compound’s electron-withdrawing capability, affecting its reactivity and stability. Additionally, the trifluoromethoxy groups enhance the compound’s hydrophobicity, making it more suitable for applications requiring high lipophilicity.
Eigenschaften
Molekularformel |
C8H5F6NO2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-1-4(15)2-6(3-5)17-8(12,13)14/h1-3H,15H2 |
InChI-Schlüssel |
OLHUSVSHJOSZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

